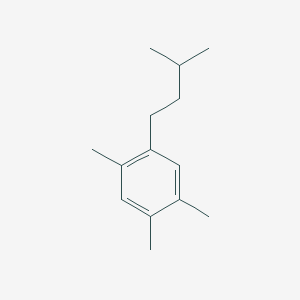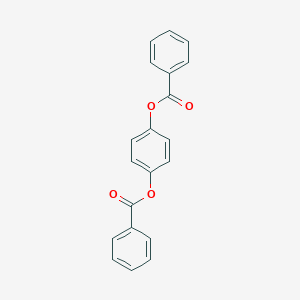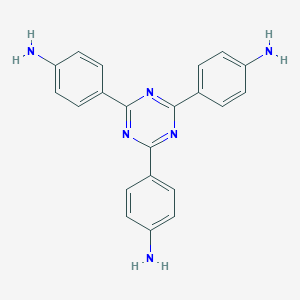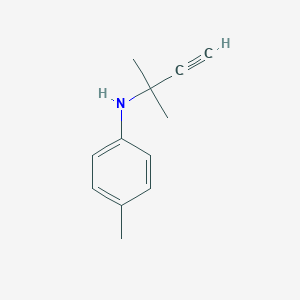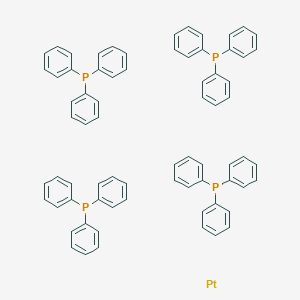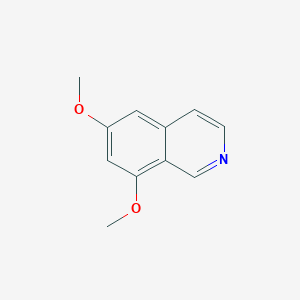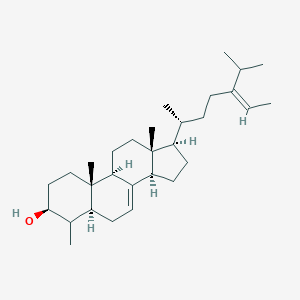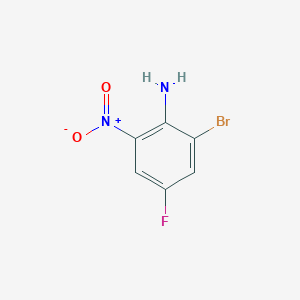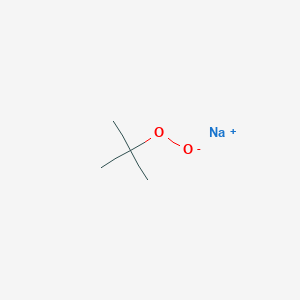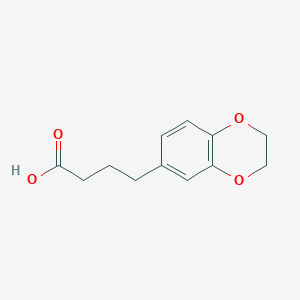
Hypochlorite ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypochlorite is an anion with the chemical formula ClO⁻. It is commonly found in various salts, such as sodium hypochlorite and calcium hypochlorite. These compounds are widely used for their strong oxidizing properties, making them effective disinfectants and bleaching agents . Hypochlorite is the active ingredient in household bleach and is also used in water treatment and sanitation processes .
Scientific Research Applications
Hypochlorite has a wide range of applications in scientific research, including:
Chemistry:
- Used as an oxidizing agent in various chemical reactions.
- Employed in the synthesis of chlorinated organic compounds.
Biology:
- Utilized in the disinfection of laboratory equipment and surfaces.
- Applied in the study of oxidative stress and its effects on biological systems .
Medicine:
- Used in wound care and disinfection.
- Investigated for its antimicrobial properties and potential therapeutic applications .
Industry:
- Employed in water treatment to disinfect drinking water and wastewater.
- Used in the bleaching of textiles and paper .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hypochlorite salts are typically prepared through the reaction of chlorine gas with a solution of a suitable hydroxide. For example, sodium hypochlorite can be synthesized by bubbling chlorine gas through a solution of sodium hydroxide: [ \text{Cl}_2 + 2\text{NaOH} \rightarrow \text{NaCl} + \text{NaOCl} + \text{H}_2\text{O} ] This reaction is carried out at low temperatures to prevent the decomposition of hypochlorite .
Industrial Production Methods: Industrial production of sodium hypochlorite involves the electrolysis of brine (sodium chloride solution). The key reactions are: [ 2\text{Cl}^- \rightarrow \text{Cl}_2 + 2e^- \quad \text{(at the anode)} ] [ 2\text{H}_2\text{O} + 2e^- \rightarrow \text{H}_2 + 2\text{OH}^- \quad \text{(at the cathode)} ] The chlorine gas produced at the anode reacts with the sodium hydroxide formed at the cathode to produce sodium hypochlorite .
Chemical Reactions Analysis
Types of Reactions: Hypochlorite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Hypochlorite is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds. For example, it oxidizes iodide ions to iodine: [ \text{ClO}^- + 2\text{I}^- + 2\text{H}^+ \rightarrow \text{I}_2 + \text{Cl}^- + \text{H}_2\text{O} ]
Reduction: Hypochlorite can be reduced to chloride ions in the presence of reducing agents. For instance, it reacts with thiosulfate ions: [ \text{ClO}^- + 2\text{S}_2\text{O}_3^{2-} \rightarrow \text{Cl}^- + \text{S}_4\text{O}_6^{2-} ]
Substitution: Hypochlorite can also participate in substitution reactions, such as the chlorination of organic compounds. For example, it reacts with ammonia to form chloramines: [ \text{NH}_3 + \text{ClO}^- \rightarrow \text{NH}_2\text{Cl} + \text{OH}^- ]
Common Reagents and Conditions: Common reagents used in reactions with hypochlorite include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., sodium thiosulfate). The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products: The major products formed from hypochlorite reactions include chlorine gas, chloramines, and various oxidized or chlorinated organic and inorganic compounds .
Mechanism of Action
Hypochlorite exerts its effects primarily through its strong oxidizing properties. It reacts with fatty acids and amino acids, leading to the degradation of cell membranes and proteins. This results in the disruption of cellular functions and ultimately cell death .
Molecular Targets and Pathways:
- Hypochlorite reacts with the amino groups of proteins to form chloramines, which disrupt cellular metabolism.
- It oxidizes sulfhydryl groups in enzymes, leading to the inactivation of essential bacterial enzymes .
Comparison with Similar Compounds
Hypochlorite is often compared with other chlorine-based disinfectants, such as:
Sodium Chlorite:
- More stable than sodium hypochlorite.
- Used in the production of chlorine dioxide, a powerful disinfectant .
Calcium Hypochlorite:
- More stable and has a higher chlorine content than sodium hypochlorite.
- Commonly used in swimming pool sanitation and water treatment .
Hypochlorous Acid:
- The conjugate acid of hypochlorite.
- Used as a disinfectant and in wound care .
Uniqueness: Hypochlorite’s strong oxidizing properties and its ability to form chloramines make it a versatile and effective disinfectant. Its reactivity, however, also makes it less stable compared to some of its counterparts .
properties
CAS RN |
14380-61-1 |
|---|---|
Molecular Formula |
ClO- |
Molecular Weight |
51.45 g/mol |
IUPAC Name |
hypochlorite |
InChI |
InChI=1S/ClO/c1-2/q-1 |
InChI Key |
WQYVRQLZKVEZGA-UHFFFAOYSA-N |
SMILES |
[O-]Cl |
Canonical SMILES |
[O-]Cl |
boiling_point |
Decomposes at 40 (sodium hypochlorite) |
Other CAS RN |
14380-61-1 |
physical_description |
Salts between a metal ion (most commonly the sodium ion, calcium ion, or potassium ion) and the hypochlorite group ClO-. Toxic by ingestion and inhalation. Powerful irritants to the skin, eyes and mucous membranes. May cause ignition when in contact with organic materials. When involved in a fire they may accelerate combustion or cause an explosion. |
solubility |
Soluble (sodium hypochlorite) |
synonyms |
Hypochlorite Hypochlorous Acid Hypochlorous Acids |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



